2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine CAS 387827-64-7 properties
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine CAS 387827-64-7 properties
An In-depth Technical Guide to 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Introduction: A Fluorinated Building Block of Strategic Importance
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established a pivotal role, offering unique physicochemical properties that are highly sought after for enhancing molecular performance.[1][2][3][4][5] Among these, 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (CAS No. 387827-64-7) emerges as a key heterocyclic intermediate. This molecule is a confluence of two powerful pharmacophores: a trifluoromethylpyridine (TFMP) core and a 2,4-difluorophenyl substituent.
The trifluoromethyl group is renowned for its ability to increase metabolic stability, enhance lipophilicity, and improve binding affinity to biological targets.[1][6] Simultaneously, the difluorophenyl moiety contributes significantly to the molecule's electronic profile and can facilitate crucial interactions within protein binding pockets.[1] This strategic combination of fluorinated motifs makes 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine a valuable precursor for a range of applications, from the synthesis of advanced pharmaceutical ingredients (APIs), such as kinase inhibitors, to the development of novel photocatalysts.[7][8][9][10]
This guide provides an in-depth technical overview for researchers and drug development professionals, detailing the compound's core properties, a validated synthesis protocol, its critical applications, and essential safety protocols.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine are summarized below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 387827-64-7 | [7][11][12] |
| Molecular Formula | C₁₂H₆F₅N | [7][11][12] |
| Molecular Weight | 259.17 g/mol | [7][11][13] |
| Appearance | Off-white to white powder or crystals | [7][14] |
| Melting Point | 59.0 to 64.0 °C | [11][15] |
| Boiling Point | 253.4 ± 35.0 °C at 760 mmHg (Predicted) | [11][15] |
| Purity | Typically ≥95% - ≥98% | [7][12][14] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [11][12][15][16] |
| MDL Number | MFCD28144542 | [7][17][18] |
| Topological Polar Surface Area (TPSA) | 12.9 Ų | [11][17] |
| XLogP3 | 3.6 | [11][13] |
The Scientific Rationale: Strategic Role of Fluorine Moieties
The utility of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine in drug design is not accidental; it is a direct result of the deliberate incorporation of fluorine.[19][20]
-
The Trifluoromethyl (-CF₃) Group: This moiety is one of the most impactful in medicinal chemistry.[1] The carbon-fluorine bond is exceptionally strong, which makes the -CF₃ group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1] This enhances the metabolic stability and half-life of a drug candidate. Furthermore, its high lipophilicity (Hansch π value of +0.88) can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[1]
-
The 2,4-Difluorophenyl Group: The substitution pattern on the phenyl ring is also strategic. The two fluorine atoms act as powerful electron-withdrawing groups, which modifies the electronic character of the aromatic ring. This can alter pKa values of nearby functional groups and influence non-covalent interactions (like hydrogen bonds or π-stacking) with target proteins.[19] This modulation is a key tactic for fine-tuning binding affinity and selectivity.[19]
The combination of these two fluorinated scaffolds within a single, stable intermediate provides a robust platform for developing molecules with optimized pharmacokinetic and pharmacodynamic profiles.[2][3][6]
Synthesis Methodology: A Validated Suzuki-Miyaura Coupling Protocol
A reliable and widely cited method for synthesizing 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine is the Suzuki-Miyaura cross-coupling reaction.[8][21][22][23] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and high yields.
The causality behind this experimental choice is clear: it provides a direct and efficient means to form the critical carbon-carbon bond between the pyridine and phenyl rings.
Caption: Workflow for Suzuki-Miyaura synthesis.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures.[8]
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), triphenylphosphine (0.1 eq), 2 M aqueous potassium carbonate (2.7 eq), and ethylene glycol dimethyl ether (DME, to achieve a 0.9 M concentration of the limiting reactant).
-
Causality: The boronic acid is used in slight excess to drive the reaction to completion. Triphenylphosphine serves as a ligand to stabilize the palladium catalyst. Potassium carbonate is the base required to activate the boronic acid for transmetalation. DME is an effective solvent for this transformation.
-
-
Degassing: Purge the reaction mixture with argon for 15 minutes. This is a critical step to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add palladium(II) acetate (2.5 mol%). Continue to degas with argon for another 15 minutes before sealing the system.
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as petroleum ether:ethyl acetate (90:10). The reaction typically runs for 18-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (3 x 20 mL) and saturated brine (1 x 20 mL). The washing steps remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine.
Applications in Research and Drug Development
The value of this compound lies in its utility as a versatile building block.
Ligand for Iridium(III) Photocatalysts
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, often abbreviated as dF(CF₃)ppy, serves as a cyclometalating ligand for preparing highly efficient Iridium(III) photocatalysts.[7][8] These complexes are instrumental in photoredox catalysis, a field of organic chemistry that uses visible light to drive chemical reactions. The electronic properties conferred by the fluorinated substituents on the ligand are crucial for tuning the photophysical and electrochemical properties of the resulting Iridium complex, enabling a wide range of synthetic transformations.
Key Intermediate for Kinase Inhibitors: The Case of Bafetinib
A prominent application is its role as a precursor in the synthesis of advanced oncology drugs. It is a key structural component of Bafetinib (also known as INNO-406 or NS-187), an investigational dual Bcr-Abl and Lyn tyrosine kinase inhibitor for treating chronic myeloid leukemia (CML), including cases resistant to imatinib.[9][10][24]
The trifluoromethyl group on the benzamide portion of Bafetinib was found to significantly enhance potency by interacting with a hydrophobic pocket in the kinase domain.[9] The synthesis of Bafetinib relies on building blocks that ultimately derive from precursors like 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, highlighting the direct link between this intermediate and a complex, high-value API.
Caption: Logical pathway from core intermediate to API.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine.
Hazard Identification
Based on available safety data, the compound is classified with the following hazards:
-
Signal Word: Warning[11]
-
Hazard Statements:
Recommended Precautions and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[25][26][27]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust.[25] Do not get in eyes, on skin, or on clothing.[26] Wash hands thoroughly after handling.[25]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place under an inert atmosphere.[11][15][25]
Spectroscopic Data for Characterization
For structural verification and purity assessment, researchers can refer to various spectroscopic data. While the spectra themselves are not reproduced here, analytical data including ¹H NMR, ¹³C NMR, IR, and MS are available through chemical suppliers and databases.[29] This data is crucial for confirming the identity and purity of the synthesized or purchased material before its use in subsequent reactions.
Conclusion
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine is more than a mere chemical reagent; it is a testament to the power of strategic fluorination in modern molecular design. Its robust physicochemical properties, accessible synthesis, and the proven value of its constituent pharmacophores make it an indispensable intermediate for scientists and researchers. From enabling cutting-edge photoredox catalysis to providing the foundational core for life-saving kinase inhibitors, this compound will undoubtedly continue to be a key player in the development of next-generation pharmaceuticals and functional materials.
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
-
Pyridine, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)-. Angene Chemical. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central (PMC), NIH. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available at: [Link]
-
CAS#:387827-64-7 | 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine. Molbase. Available at: [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PubMed Central (PMC), NIH. Available at: [Link]
-
SAFETY DATA SHEET - 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Acros PharmaTech Limited. Available at: [Link]
-
Supporting Information for Trifluoromethylation of Pyridines. The Royal Society of Chemistry. Available at: [Link]
-
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. PubChem, NIH. Available at: [Link]
-
Diflufenican. Wikipedia. Available at: [Link]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.
-
Fluorine in drug discovery: Role, design and case studies. Preprint. Available at: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. PubMed Central (PMC), NIH. Available at: [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. Available at: [Link]
-
Bafetinib. Wikipedia. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. Pharma Focus Asia. Available at: [Link]
-
Bafetinib. PubChem, NIH. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central (PMC), NIH. Available at: [Link]
-
BAFETINIB. gsrs.ncats.nih.gov. Available at: [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PubMed Central (PMC), NIH. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine = 95 387827-64-7 [sigmaaldrich.com]
- 8. 2-(2,4-difluorophenyl)-5-(trifluoroMethyl)pyridine | 387827-64-7 [chemicalbook.com]
- 9. Bafetinib - Wikipedia [en.wikipedia.org]
- 10. Bafetinib | C30H31F3N8O | CID 11387605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. angenechemical.com [angenechemical.com]
- 12. chemscene.com [chemscene.com]
- 13. 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | C12H6F5N | CID 53260183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, 98% dF… [cymitquimica.com]
- 15. 387827-64-7 | CAS DataBase [m.chemicalbook.com]
- 16. 387827-64-7|2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine|BLD Pharm [fr.bldpharm.com]
- 17. 387827-64-7 | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 18. 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine = 95 387827-64-7 [sigmaaldrich.com]
- 19. pharmacyjournal.org [pharmacyjournal.org]
- 20. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarship.claremont.edu [scholarship.claremont.edu]
- 22. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. medchemexpress.com [medchemexpress.com]
- 25. WERCS Studio - Application Error [assets.thermofisher.com]
- 26. fishersci.com [fishersci.com]
- 27. fishersci.com [fishersci.com]
- 28. acrospharma.co.kr [acrospharma.co.kr]
- 29. 2-(2,4-difluorophenyl)-5-(trifluoroMethyl)pyridine(387827-64-7) 1H NMR spectrum [chemicalbook.com]
